Nonyl methacrylate
Description
Nonyl methacrylate (CAS 2696-43-7, EC 220-270-5) is an alkyl methacrylate with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.33 g/mol. It is synthesized via transesterification of methacrylic acid with C₈–C₁₀ n-alkanols, yielding a monomer with a long hydrophobic alkyl chain (C₉) . This structure imparts unique properties, such as enhanced flexibility and hydrophobicity, making it valuable in polymer applications like coatings, adhesives, and specialty plastics.
Properties
IUPAC Name |
nonyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-4-5-6-7-8-9-10-11-15-13(14)12(2)3/h2,4-11H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEDKQWWISEKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25748-69-0 | |
| Record name | 2-Propenoic acid, 2-methyl-, nonyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25748-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1062596 | |
| Record name | 2-Propenoic acid, 2-methyl-, nonyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2696-43-7 | |
| Record name | Nonyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2696-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, nonyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002696437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, nonyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, nonyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonyl methacrylate can be synthesized through the esterification of methacrylic acid with nonyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The reaction can be represented as follows:
Methacrylic Acid+Nonyl Alcohol→Nonyl Methacrylate+Water
Industrial Production Methods: In industrial settings, this compound is produced using continuous esterification processes. These processes often employ catalysts such as sulfuric acid or p-toluenesulfonic acid and are conducted in large reactors equipped with distillation columns to separate the product from by-products and unreacted starting materials. The use of azeotropic distillation helps in the efficient removal of water, driving the reaction to completion.
Chemical Reactions Analysis
Types of Reactions: Nonyl methacrylate undergoes various chemical reactions, including:
Polymerization: this compound can undergo free radical polymerization to form homopolymers or copolymers. This reaction is typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze back to methacrylic acid and nonyl alcohol.
Transesterification: this compound can participate in transesterification reactions with other alcohols to form different methacrylate esters.
Common Reagents and Conditions:
Radical Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide.
Catalysts for Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Transesterification Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium methoxide.
Major Products Formed:
Polymers and Copolymers: Used in coatings, adhesives, and sealants.
Methacrylic Acid and Nonyl Alcohol: Products of hydrolysis.
Scientific Research Applications
Chemical Applications
Polymer Synthesis
- Monomer for Polymers : NMA is primarily utilized in the production of polymers and copolymers that exhibit desirable properties such as flexibility, durability, and resistance to environmental factors. The polymerization process involves free radical mechanisms where NMA undergoes radical polymerization to form long polymer chains. This results in materials suitable for coatings, adhesives, and sealants.
Table 1: Comparison of Methacrylate Monomers
| Monomer | Properties | Common Applications |
|---|---|---|
| Nonyl Methacrylate | High flexibility, hydrophobic | Coatings, adhesives, sealants |
| Methyl Methacrylate | Transparency, rigidity | PMMA production, optical applications |
| Ethyl Methacrylate | Lower glass transition temperature | Flexible polymers |
| Butyl Methacrylate | Impact resistance | Toughened plastics |
Biological Applications
Biocompatible Materials
- Medical Devices : NMA is incorporated into biocompatible materials used in medical devices and drug delivery systems. Its excellent mechanical properties and compatibility with biological tissues make it suitable for applications such as dental materials and bone cements.
Industrial Applications
Coatings and Sealants
- Durability and Flexibility : NMA-based polymers are employed in the production of industrial coatings that require high durability and flexibility. These coatings are resistant to environmental stressors, making them ideal for outdoor applications.
Adhesives
- Strong Bonding : The unique properties of NMA allow for the formulation of adhesives that provide strong bonding capabilities across various substrates while maintaining flexibility.
Case Study 1: Dental Applications
A study demonstrated the use of NMA in dental composites where its incorporation improved the mechanical strength and wear resistance of the material. The resulting composite showed enhanced performance compared to traditional materials, leading to longer-lasting dental restorations.
Case Study 2: Coating Formulations
Research on NMA-based coatings highlighted their effectiveness in providing protective barriers against moisture and UV radiation. These coatings were tested on various substrates and exhibited superior adhesion and flexibility compared to conventional options.
Mechanism of Action
The primary mechanism by which nonyl methacrylate exerts its effects is through polymerization. The methacrylate group undergoes free radical polymerization, forming long polymer chains. The nonyl group contributes to the hydrophobicity and flexibility of the resulting polymer. The polymerization process involves the following steps:
Initiation: Formation of free radicals from initiators such as AIBN.
Propagation: Addition of monomer units to the growing polymer chain.
Termination: Combination or disproportionation of polymer chains to terminate the reaction.
Comparison with Similar Compounds
Key Observations :
- Longer alkyl chains (e.g., C₉ in this compound) reduce Tg and increase hydrophobicity, favoring applications requiring flexibility and moisture resistance .
- Shorter chains (e.g., methyl or butyl) yield rigid polymers with higher Tg, suitable for hard plastics or optical materials .
2.2 Polymerization Behavior
- This compound forms physical networks during polymerization due to associative interactions between long alkyl chains. These networks influence viscosity and reaction kinetics, as observed in poly(this compound) solutions .
- Butyl methacrylate exhibits less pronounced associative behavior, leading to simpler reaction media .
- Methyl methacrylate polymerizes rapidly with minimal chain entanglement, ideal for bulk polymerization processes .
2.3 Thermal and Mechanical Performance
- This compound-based polymers show lower thermal stability compared to methyl methacrylate due to the long alkyl chain’s susceptibility to thermal degradation. However, they excel in toughness and elongation at break .
Comparison with Functional Methacrylates
This compound differs from epoxy-functional variants like glycidyl methacrylate (GMA) and 9-(oxiran-2-yl)this compound (EAT):
- Reactivity: GMA and EAT contain epoxy groups, enabling crosslinking reactions absent in this compound .
- This compound’s safety in such applications requires further validation .
Research Findings and Industrial Relevance
- Associative Structures: this compound’s polymerization medium undergoes structural transitions dependent on polymer concentration, forming physical networks that influence material properties .
- Copolymer Performance: Blending this compound with methyl or butyl methacrylate balances rigidity and flexibility. For example, methyl methacrylate/nonyl methacrylate copolymers are used in textile coatings with adjustable viscosity and thermal stability .
Biological Activity
Nonyl methacrylate (NMA) is an alkyl methacrylate compound widely used in polymer chemistry due to its unique properties as a monomer for polymer synthesis. Its biological activity, particularly in terms of toxicity, antimicrobial properties, and potential therapeutic applications, has garnered attention in recent research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
This compound is characterized by its hydrophobic nature, which enhances the stability of microemulsions during polymerization processes. It is primarily utilized in the production of polymers for coatings, adhesives, and sealants. The polymerization of NMA can be initiated through various methods, including UV light and radical initiators, leading to diverse applications in the cosmetic and pharmaceutical industries .
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₄O₂ |
| Molecular Weight | 212.33 g/mol |
| Boiling Point | 210-212 °C |
| Density | 0.89 g/cm³ |
| Solubility | Insoluble in water; soluble in organic solvents |
Toxicity Studies
Research has indicated that this compound exhibits low acute toxicity. In various studies, including inhalation and oral toxicity assessments on animal models (e.g., rats), NMA demonstrated minimal adverse effects at specified doses . For instance:
- Inhalation Study : No observed adverse effect level (NOAEL) was determined at 1801 mg/m³.
- Oral Toxicity Study : NOAEL was found to be 20 mg/kg/day.
These findings suggest that while NMA is relatively safe at low concentrations, further studies are warranted to evaluate long-term exposure effects.
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of this compound-based polymers. For example, polymers synthesized from NMA have shown significant activity against various microorganisms, including bacteria and fungi. A study reported that derivatives of NMA displayed promising antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Activity Evaluation
A study focused on synthesizing azole-functionalized polyglycidyl methacrylates revealed that these derivatives exhibited considerable antibacterial and anticandidal activities. The results highlighted the potential of NMA-based polymers in developing new antimicrobial agents .
Polymerization Kinetics
The kinetics of this compound polymerization have been extensively studied using microemulsion techniques. Research indicates that the rate of polymerization is influenced by factors such as monomer concentration and light intensity during UV initiation. Notably, NMA exhibited a higher polymerization rate compared to other alkyl methacrylates due to its unique hydrophobic characteristics .
Table 2: Polymerization Kinetics of this compound
| Parameter | Value |
|---|---|
| Rate of Polymerization | Increased with light intensity |
| Reaction Order | Varies with conversion levels |
| Particle Size | Narrow distribution at low conversion |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
